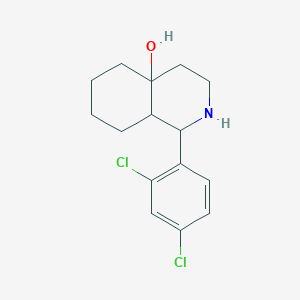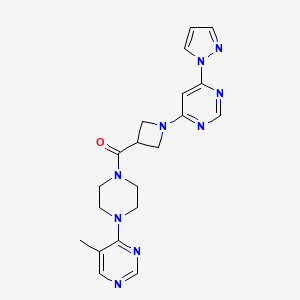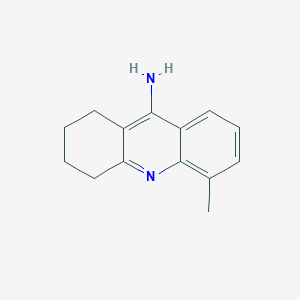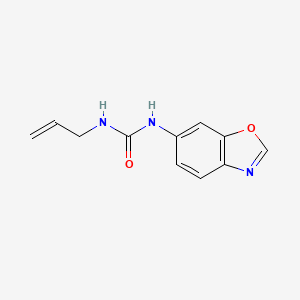
(4-(1H-1,2,4-Triazol-3-yl)phenyl)methanamine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-(1H-1,2,4-Triazol-3-yl)phenyl)methanamine hydrochloride is a chemical compound that features a 1,2,4-triazole ring attached to a phenyl group, which is further connected to a methanamine group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(1H-1,2,4-Triazol-3-yl)phenyl)methanamine hydrochloride typically involves the formation of the 1,2,4-triazole ring followed by its attachment to the phenylmethanamine moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazole ring. The phenylmethanamine group can then be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis routes that are optimized for yield and purity. These methods often include the use of catalysts and controlled reaction environments to ensure efficient production. The final product is typically purified through crystallization or chromatography techniques.
化学反应分析
Types of Reactions
(4-(1H-1,2,4-Triazol-3-yl)phenyl)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
科学研究应用
(4-(1H-1,2,4-Triazol-3-yl)phenyl)methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of (4-(1H-1,2,4-Triazol-3-yl)phenyl)methanamine hydrochloride involves its interaction with specific molecular targets. The 1,2,4-triazole ring can form hydrogen bonds and dipole interactions with biological receptors, influencing various biochemical pathways. This interaction can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
Fluconazole: An antifungal agent containing a 1,2,4-triazole ring.
Anastrozole: A medication used to treat breast cancer, also featuring a 1,2,4-triazole ring.
Voriconazole: Another antifungal agent with a similar triazole structure.
Uniqueness
(4-(1H-1,2,4-Triazol-3-yl)phenyl)methanamine hydrochloride is unique due to its specific substitution pattern and the presence of the methanamine group, which can influence its chemical reactivity and biological activity. This distinct structure allows it to interact with different molecular targets compared to other triazole-containing compounds.
属性
IUPAC Name |
[4-(1H-1,2,4-triazol-5-yl)phenyl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4.ClH/c10-5-7-1-3-8(4-2-7)9-11-6-12-13-9;/h1-4,6H,5,10H2,(H,11,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCLRLQNTJAIQTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)C2=NC=NN2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(4-methoxyphenyl)-N-[2-(2-methylpropanoyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]propanamide](/img/structure/B2658798.png)
![N-[3-[4-(2-Fluorophenyl)-2-methylpiperazin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2658801.png)
![(1,1-dioxido-4-(4-phenoxyphenyl)-4H-benzo[b][1,4]thiazin-2-yl)(piperidin-1-yl)methanone](/img/structure/B2658802.png)

![2-[4-(3-Methoxyphenyl)piperazin-1-yl]-5-nitrobenzonitrile](/img/structure/B2658806.png)
![Tert-butyl 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate](/img/structure/B2658807.png)

![2-(3-((4-Fluorophenyl)sulfonyl)propanamido)-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2658811.png)


![8-Chloro-6,7-dihydro-5H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2658815.png)

